molecular formula C9H19N B2622514 2-Tert-butylcyclopentan-1-amine CAS No. 1250010-79-7

2-Tert-butylcyclopentan-1-amine

Cat. No.: B2622514
CAS No.: 1250010-79-7
M. Wt: 141.258
InChI Key: DMYNCEDNFZBVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butylcyclopentan-1-amine is an organic compound with the molecular formula C₉H₁₉N It is a cyclopentane derivative with a tert-butyl group attached to the second carbon and an amine group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylcyclopentan-1-amine typically involves the alkylation of cyclopentanone followed by reductive amination. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.

Major Products Formed:

Scientific Research Applications

2-Tert-butylcyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butylcyclopentan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

    2-Tert-butylcyclohexan-1-amine: Similar structure but with a six-membered ring.

    2-Tert-butylcyclopropan-1-amine: Similar structure but with a three-membered ring.

    2-Tert-butylcyclobutan-1-amine: Similar structure but with a four-membered ring.

Uniqueness: 2-Tert-butylcyclopentan-1-amine is unique due to its five-membered ring structure, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

2-tert-butylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-9(2,3)7-5-4-6-8(7)10/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYNCEDNFZBVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250010-79-7
Record name 2-tert-butylcyclopentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.